molecular formula C22H31Cl2FN2O2 B3004899 1-(4-(4-Fluorophenyl)piperazin-1-yl)-3-(4-propylphenoxy)propan-2-ol dihydrochloride CAS No. 1049785-07-0

1-(4-(4-Fluorophenyl)piperazin-1-yl)-3-(4-propylphenoxy)propan-2-ol dihydrochloride

Cat. No.: B3004899
CAS No.: 1049785-07-0
M. Wt: 445.4
InChI Key: FJTOPBSFNWYXSD-UHFFFAOYSA-N
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Description

The compound 1-(4-(4-fluorophenyl)piperazin-1-yl)-3-(4-propylphenoxy)propan-2-ol dihydrochloride is a dihydrochloride salt featuring a piperazine core substituted with a 4-fluorophenyl group at the 1-position. The propan-2-ol backbone is linked to a 4-propylphenoxy moiety, contributing to its amphiphilic properties.

Dihydrochloride salts, such as this compound, are typically designed to enhance water solubility and bioavailability compared to free bases. The 4-fluorophenyl group may influence receptor binding (e.g., sigma-2 receptors), as seen in related compounds with fluorinated aromatic systems .

Properties

IUPAC Name

1-[4-(4-fluorophenyl)piperazin-1-yl]-3-(4-propylphenoxy)propan-2-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29FN2O2.2ClH/c1-2-3-18-4-10-22(11-5-18)27-17-21(26)16-24-12-14-25(15-13-24)20-8-6-19(23)7-9-20;;/h4-11,21,26H,2-3,12-17H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJTOPBSFNWYXSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)OCC(CN2CCN(CC2)C3=CC=C(C=C3)F)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31Cl2FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-(4-Fluorophenyl)piperazin-1-yl)-3-(4-propylphenoxy)propan-2-ol dihydrochloride is a compound of interest due to its potential pharmacological applications, particularly in the modulation of neurotransmitter systems. This article reviews the biological activity of this compound, focusing on its interaction with dopamine and serotonin transporters, as well as its therapeutic implications.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a fluorophenyl group and a propylphenoxy moiety. Its structure can be represented as follows:

C17H22Cl2FN2O\text{C}_{17}\text{H}_{22}\text{Cl}_2\text{F}\text{N}_2\text{O}

Key Properties

  • Molecular Weight : 348.27 g/mol
  • Solubility : Soluble in organic solvents; specific solubility data pending.

Interaction with Transporters

Research indicates that this compound acts primarily as a dopamine transporter (DAT) inhibitor. In a study involving various piperazine derivatives, it was shown that modifications to the piperazine structure could significantly affect DAT binding affinity. For instance, derivatives with enhanced affinity for DAT exhibited reduced reinforcing effects associated with psychostimulants like cocaine and methamphetamine .

Binding Affinity

The binding affinities of related compounds at DAT and serotonin transporter (SERT) are critical for understanding their potential therapeutic effects. The following table summarizes the binding affinities reported in recent studies:

CompoundDAT Ki (nM)SERT Ki (nM)σ1R Ki (nM)
1-(4-(2-((bis(4-fluorophenyl)methyl)sulfinyl)ethyl)-piperazin-1-yl)-propan-2-ol23045028
Modified derivative (14a)23120Not reported

These findings suggest that modifications to the piperazine structure can enhance selectivity and potency towards DAT over SERT, which is desirable for reducing side effects associated with serotonin modulation .

Psychostimulant Abuse

The ability of this compound to inhibit DAT suggests its potential use in treating psychostimulant abuse disorders. Preclinical models have demonstrated that compounds with similar structures can reduce the reinforcing effects of cocaine and methamphetamine without inducing psychostimulant behaviors themselves .

Neuroprotective Effects

Further studies have indicated that compounds targeting both DAT and sigma receptors may offer neuroprotective benefits, potentially mitigating neurotoxicity associated with chronic stimulant use. The sigma receptor's role in modulating dopaminergic signaling could be pivotal in developing treatments for addiction .

Case Studies

A notable case study involved the administration of a structurally similar piperazine derivative in rats, which showed significant reductions in self-administration behaviors for cocaine, indicating its effectiveness as a potential therapeutic agent against addiction .

Comparison with Similar Compounds

Structural Features and Modifications

The table below highlights key structural variations among analogs and their implications:

Compound Name (Source) Piperazine Substituent Phenoxy/Backbone Substituent Salt Form Molecular Weight (g/mol) Notable Features
Target Compound 4-Fluorophenyl 4-Propylphenoxy Dihydrochloride ~463.3 (estimated) Balanced lipophilicity; potential sigma-2 receptor affinity inferred from F-substituent
1-[4-(4-Fluorophenyl)piperazin-1-yl]-3-(5-methyl-2-propan-2-ylphenoxy)propan-2-ol dihydrochloride 4-Fluorophenyl 5-Methyl-2-isopropylphenoxy Dihydrochloride 409.3 Bulky isopropyl group may reduce solubility but enhance membrane permeability
1-(4-Chlorophenoxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]-2-propanol hydrochloride 4-Methoxyphenyl 4-Chlorophenoxy Hydrochloride ~423.9 Chlorine and methoxy groups introduce electronic effects; lower solubility vs. dihydrochloride
1-[4-(Adamantan-1-yl)phenoxy]-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride 4-Methylpiperazine 4-Adamantylphenoxy Dihydrochloride ~464.4 Adamantyl group increases steric hindrance; potential for CNS targeting
1-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-(2-nitrophenoxy)propan-2-ol dihydrochloride 4-Methoxyphenyl 2-Nitrophenoxy Dihydrochloride ~472.3 Nitro group enhances electron-withdrawing effects; may alter metabolic stability

Key Observations :

  • Fluorophenyl vs.
  • Phenoxy Substituents: Propyl (target) vs. nitro () or adamantyl () groups significantly impact lipophilicity and steric interactions. For example, adamantyl derivatives may exhibit enhanced blood-brain barrier penetration .
  • Salt Forms: Dihydrochloride salts generally exhibit higher aqueous solubility than monohydrochlorides, favoring oral bioavailability .

Pharmacological Activity and Structure-Activity Relationships (SAR)

While direct data for the target compound are absent, insights from related compounds suggest:

  • Sigma-2 Receptor Affinity : Fluorophenyl-piperazine derivatives (e.g., CB-64D in ) exhibit sigma-2 receptor agonism, inducing apoptosis in breast cancer cells (EC₅₀ ~10–50 µM) . The target compound’s 4-fluorophenyl group may confer similar activity.
  • The target compound’s dihydrochloride form may enhance cellular uptake in such contexts .
  • Potentiation of Antineoplastics : Subtoxic doses of sigma-2 ligands (e.g., CB-184) synergize with doxorubicin. Structural analogs with fluorophenyl groups (target compound) may share this property .

SAR Trends :

  • Electron-Withdrawing Groups : Nitro () or chlorine () substituents reduce metabolic degradation but may increase toxicity.
  • Alkyl Chains : Propyl groups (target compound) balance lipophilicity and solubility, optimizing membrane permeability and oral absorption .

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